molecular formula C26H39N3O7 B1663053 HMB-Val-Ser-Leu-VE

HMB-Val-Ser-Leu-VE

Cat. No.: B1663053
M. Wt: 505.6 g/mol
InChI Key: YQKMRGLFGXKLJC-VOSPOJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HMB-Val-Ser-Leu-VE is a tripeptide-based compound bearing a C-terminal vinyl ester. It is known for its potent and selective inhibition of the trypsin-like activity of the 20S proteasome. The compound has shown significant potential in scientific research, particularly in the fields of biochemistry and molecular biology .

Mechanism of Action

Target of Action

HMB-Val-Ser-Leu-VE is a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome . The 20S proteasome is a 700 kDa, cylinder-shaped protease with multiple catalytic centers within the ubiquitin-proteasome pathway . It plays an important role in the selective degradation of intracellular proteins .

Mode of Action

This compound is a tripeptide-based compound bearing a C-terminal vinyl ester . It interacts with the trypsin-like activity of the 20S proteasome, inhibiting its function . This inhibition is selective for the trypsin-like activity over the chymotryptic- or post-acidic-like activities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway . By inhibiting the trypsin-like activity of the 20S proteasome, this compound disrupts the degradation of intracellular proteins . This can have downstream effects on various cellular processes, including cell-cycle progression and apoptosis .

Pharmacokinetics

As a cell-permeable compound , it is likely to have good bioavailability

Action Environment

The action environment of this compound is largely dependent on the cellular context. As a cell-permeable compound , it can act within the intracellular environment to inhibit the trypsin-like activity of the 20S proteasome . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMB-Val-Ser-Leu-VE involves the coupling of N-(3-hydroxy-2-methylbenzoyl)-L-valine with N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide. The reaction is typically carried out under mild conditions to preserve the integrity of the vinyl ester group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a crystalline solid .

Chemical Reactions Analysis

Types of Reactions

HMB-Val-Ser-Leu-VE primarily undergoes hydrolysis and oxidation reactions. The vinyl ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .

Common Reagents and Conditions

Major Products

Scientific Research Applications

HMB-Val-Ser-Leu-VE has a wide range of applications in scientific research:

    Biochemistry: Used as a tool to study proteasome activity and protein degradation pathways.

    Molecular Biology: Employed in experiments to understand the role of proteasomes in cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting proteasome activity in cancer cells.

    Industry: Utilized in the development of proteasome inhibitors for pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

  • HMB-Leu-Leu-Leu-VE
  • Z-Val-Ser-Leu-VE

Uniqueness

HMB-Val-Ser-Leu-VE is unique due to its high selectivity and potency in inhibiting the trypsin-like activity of the 20S proteasome. Compared to similar compounds, it has a lower IC50 value, indicating greater efficacy at lower concentrations .

Properties

IUPAC Name

ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKMRGLFGXKLJC-VOSPOJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.